molecular formula C30H32N4O6 B11459906 ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11459906
M. Wt: 544.6 g/mol
InChI Key: FZGXTQXUBPPTHD-UHFFFAOYSA-N
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Description

Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves a multi-step process. The key steps include:

    Formation of the triazatricyclo structure: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butoxybenzoyl group: This step involves the acylation of the intermediate compound with 4-butoxybenzoyl chloride.

    Formation of the oxolan-2-ylmethyl group: This step involves the alkylation of the intermediate compound with oxolan-2-ylmethyl bromide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino or oxo groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl or oxolan-2-ylmethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[840

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: The compound may have applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular function.

    Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.

    Interaction with nucleic acids: The compound may bind to DNA or RNA, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H32N4O6

Molecular Weight

544.6 g/mol

IUPAC Name

ethyl 6-(4-butoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C30H32N4O6/c1-3-5-16-39-21-13-11-20(12-14-21)28(35)32-27-24(30(37)38-4-2)18-23-26(34(27)19-22-9-8-17-40-22)31-25-10-6-7-15-33(25)29(23)36/h6-7,10-15,18,22H,3-5,8-9,16-17,19H2,1-2H3

InChI Key

FZGXTQXUBPPTHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N=C2C(=CC3=C(N2CC4CCCO4)N=C5C=CC=CN5C3=O)C(=O)OCC

Origin of Product

United States

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